molecular formula C9H5FO3 B1379019 6-Fluoro-1-benzofuran-3-carboxylic acid CAS No. 1393561-25-5

6-Fluoro-1-benzofuran-3-carboxylic acid

Cat. No. B1379019
M. Wt: 180.13 g/mol
InChI Key: ATVWVNCCIAXRMZ-UHFFFAOYSA-N
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Description

6-Fluoro-1-benzofuran-3-carboxylic acid is an organic compound. It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring . It has been used as a reagent in the development of potent LFA-1/ICAM antagonist SAR 118 as an ophthalmic solution for treating dry eyes .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the construction of two fused rings from nonaromatic precursors . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of 6-Fluoro-1-benzofuran-3-carboxylic acid is C9H5FO3. It is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Physical And Chemical Properties Analysis

6-Fluoro-1-benzofuran-3-carboxylic acid is a yellow crystalline solid that is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and acetone . Its molecular weight is 180.13 g/mol.

Scientific Research Applications

Synthesis and Coordination Reactions

6-Fluoro-1-benzofuran-3-carboxylic acid and its derivatives are pivotal in the synthesis of complex molecules and coordination reactions. For instance, the preparation of Benzofuro[3,2-c]pyridine from related carboxylic acids underscores the compound's utility in generating novel heterocyclic structures, which are subsequently used to prepare metal complexes with significant thermal stability (Mojumdar, Šimon, & Krutošíková, 2009).

Intermediate in Pharmaceutical Synthesis

The role of 6-Fluoro-1-benzofuran-3-carboxylic acid derivatives as key intermediates in pharmaceutical synthesis is noteworthy. A specific synthesis pathway of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a crucial intermediate for antihypertensive agents like Nebivolol, highlights the compound's importance in drug development processes, offering potential for industrial scale-up due to the mild reaction conditions and accessibility of agents (Chen Xin-zhi, 2007).

Structural and Spectroscopic Studies

Structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives, including 6-Fluoro-1-benzofuran-3-carboxylic acid, have been conducted to understand their electronic and vibrational properties, alongside investigating their biological activities against cancer and microbial diseases. This comprehensive approach, combining DFT calculations and molecular docking, underlines the versatility of these compounds in both theoretical and applied chemistry contexts (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

Fluorogenic Reagents Development

In the development of fluorogenic reagents, derivatives of 6-Fluoro-1-benzofuran-3-carboxylic acid have been utilized to design compounds like 4-mercapto-7-methylthio-2,1,3-benzoxadiazole, which reacts with carboxylic acids to produce highly fluorescent derivatives. Such advancements not only contribute to the analytical chemistry field by enhancing detection sensitivities but also demonstrate the compound's utility in creating superior reagents for bioanalytical applications (Uchiyama, Santa, & Imai, 2001).

Supramolecular Chemistry

The study of 1-Benzofuran-2,3-dicarboxylic acid, related to 6-Fluoro-1-benzofuran-3-carboxylic acid, in its monoanionic form has provided insights into its ability to form supramolecular adducts with various cations. This showcases the compound's potential in designing new organometallic complexes and supramolecular structures, highlighting its relevance in the exploration of new materials and chemical sensors (Koner & Goldberg, 2009).

Safety And Hazards

Precautions must be taken when handling 6-Fluoro-1-benzofuran-3-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including the treatment of skin diseases such as cancer or psoriasis . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

properties

IUPAC Name

6-fluoro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVWVNCCIAXRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1-benzofuran-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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